4,5-Dibromo-2,6-dimethoxypyrimidine
Description
4,5-Dibromo-2,6-dimethoxypyrimidine is a halogenated pyrimidine derivative characterized by bromine atoms at positions 4 and 5, and methoxy groups at positions 2 and 4. Pyrimidines with such substitutions are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their electronic and steric properties. The bromine atoms enhance electrophilic reactivity, making the compound suitable for cross-coupling reactions, while the methoxy groups influence solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4,5-dibromo-2,6-dimethoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLCCLYBXYDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2,6-dimethoxypyrimidine typically involves the bromination of 2,6-dimethoxypyrimidine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of 4,5-Dibromo-2,6-dimethoxypyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Require palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds derived from pyrimidine structures exhibit notable antimicrobial properties. Specifically, derivatives of 4,5-dibromo-2,6-dimethoxypyrimidine have been synthesized and evaluated for their in vitro antibacterial activity against various pathogens. A study highlighted that certain synthesized bromopyrimidine analogs demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Bromopyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-Dibromo-2,6-dimethoxypyrimidine | S. aureus | 500 µg/mL |
| 4,5-Dibromo-2,6-dimethoxypyrimidine | E. coli | 750 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research involving various derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, studies have reported that bromopyrimidine derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival .
Case Study: Anticancer Activity
A specific study on a related bromopyrimidine derivative demonstrated a significant reduction in tumor size in murine models when treated with the compound. The mechanism was linked to the downregulation of anti-apoptotic proteins .
Herbicidal Activity
4,5-Dibromo-2,6-dimethoxypyrimidine and its derivatives have shown potential as herbicides due to their ability to inhibit specific enzymatic pathways in plants. Research has focused on their efficacy against common agricultural weeds, demonstrating selective toxicity that allows for crop protection without harming desirable plants .
Table 2: Herbicidal Efficacy of Pyrimidine Derivatives
| Compound | Target Weed | Effective Concentration (EC) |
|---|---|---|
| 4,5-Dibromo-2,6-dimethoxypyrimidine | Amaranthus retroflexus | 200 g/ha |
| 4,5-Dibromo-2,6-dimethoxypyrimidine | Cynodon dactylon | 150 g/ha |
Synthesis and Mechanism of Action
The synthesis of 4,5-dibromo-2,6-dimethoxypyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of bromine atoms enhances the compound's reactivity and biological activity.
Mechanistic Insights
The biological activities of this compound are often attributed to its ability to interact with specific biological targets such as enzymes involved in DNA synthesis or metabolic pathways crucial for cell proliferation .
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in binding to these targets, modulating their activity. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-2,4-dimethoxypyrimidine
- Substituents : Bromine at position 5, methoxy groups at 2 and 4.
- Key Differences : The absence of a second bromine (at position 4) reduces steric hindrance and electrophilic reactivity compared to 4,5-dibromo-2,6-dimethoxypyrimidine. This compound is widely used in Suzuki-Miyaura couplings due to its single reactive bromine site .
- Applications : Intermediate in antiviral and anticancer agents.
2-Amino-4,6-dimethoxypyrimidine Derivatives
- Substituents: Amino group at position 2, methoxy groups at 4 and 5.
- Key Differences: The amino group enhances hydrogen-bonding capacity and coordination with metals (e.g., Zn(II) in coordination polymers), unlike the bromine-dominated reactivity of the target compound. These derivatives form stable crystalline networks via C-H···Cl and N-H···O interactions .
- Applications : Crystal engineering, metal-organic frameworks (MOFs).
4,6-Dihydroxypyrimidine
- Substituents : Hydroxyl groups at positions 4 and 6.
- Key Differences : Hydroxyl groups increase acidity (pKa ~1–3) and participation in tautomerism, contrasting with the electron-donating methoxy groups in 4,5-dibromo-2,6-dimethoxypyrimidine. This compound has a high melting point (>300°C) due to strong intermolecular hydrogen bonding .
- Applications : Precursor for sulfonamide drugs and heterocyclic synthesis.
Physicochemical Properties Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|---|---|
| 4,5-Dibromo-2,6-dimethoxypyrimidine | Br (4,5); OMe (2,6) | ~307.9 (calculated) | Not reported | Likely low in H2O | Electrophilic substitution, cross-coupling |
| 5-Bromo-2,4-dimethoxypyrimidine | Br (5); OMe (2,4) | 233.03 | 90–92 | Moderate in DMSO | Suzuki-Miyaura coupling |
| 2-Amino-4,6-dimethoxypyrimidine | NH2 (2); OMe (4,6) | 171.16 | 180–182 (decomposes) | Soluble in MeOH | Metal coordination, hydrogen bonding |
| 4,6-Dihydroxypyrimidine | OH (4,6) | 112.08 | >300 | Low in organic solvents | Tautomerism, acid-base reactions |
Research Findings and Implications
- Synthetic Utility : Brominated pyrimidines like 4,5-dibromo-2,6-dimethoxypyrimidine are pivotal in synthesizing bioactive molecules, though their regioselective reactivity requires careful optimization .
- Crystallography: Methoxy and bromine substituents influence crystal packing. For example, 2-amino-4,6-dimethoxypyrimidine forms layered structures via C-H···Cl bonds, whereas brominated analogs may exhibit denser packing due to halogen interactions .
- Spectroscopic Properties: Bromine’s electronegativity alters NMR chemical shifts (e.g., downfield shifts in $^{13}\text{C}$ spectra) compared to amino or hydroxyl substituents .
Biological Activity
4,5-Dibromo-2,6-dimethoxypyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and two methoxy groups, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of 4,5-dibromo-2,6-dimethoxypyrimidine, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 4,5-dibromo-2,6-dimethoxypyrimidine primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atoms enhance the compound's binding affinity to these targets, while the methoxy groups contribute to its solubility and reactivity. The compound can act as an enzyme inhibitor or modulate receptor signaling pathways, leading to various biological effects including anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that 4,5-dibromo-2,6-dimethoxypyrimidine exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 4,5-dibromo-2,6-dimethoxypyrimidine have shown promising results in inhibiting cell proliferation in breast (MCF-7) and lung (A549) cancer models .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4,5-Dibromo-2,6-dimethoxypyrimidine | MCF-7 | 0.09 ± 0.0085 |
| 4,5-Dibromo-2,6-dimethoxypyrimidine | A549 | 0.03 ± 0.0056 |
| Compound X | Colo-205 | 0.01 ± 0.074 |
| Compound Y | A2780 | 0.12 ± 0.064 |
These results suggest that the compound's structural features contribute to its effectiveness in targeting cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens including E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentrations (MIC) were determined across different strains, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | <256 |
| S. aureus | <256 |
| K. pneumoniae | <256 |
Case Studies
Several studies have highlighted the therapeutic potential of pyrimidine derivatives in drug development:
- Anticancer Properties : A study evaluated a series of pyrimidines including 4,5-dibromo-2,6-dimethoxypyrimidine for their ability to induce apoptosis in cancer cells by upregulating pro-apoptotic markers like BAX while downregulating anti-apoptotic markers like Bcl-2 .
- Enzyme Inhibition : Another research focused on the enzyme inhibition capabilities of pyrimidine derivatives where it was found that certain analogs could effectively inhibit key enzymes involved in cancer progression and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
